molecular formula C19H25N3O3S B4461445 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

Cat. No. B4461445
M. Wt: 375.5 g/mol
InChI Key: FEQLJKOMHQHDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its anti-cancer properties. However, 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has some limitations as well. It has been shown to have limited efficacy in some types of cancer, and it can be toxic at high doses.

Future Directions

There are several future directions for the study of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide. One area of focus is the development of new analogs of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide that may have improved efficacy and reduced toxicity. Another area of focus is the study of the combination of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide with other anti-cancer agents, such as radiation therapy and chemotherapy. Additionally, the potential use of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide in the treatment of other diseases, such as autoimmune disorders, is an area of ongoing research.

Scientific Research Applications

2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and stimulate the immune system. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has also been shown to have potential as a radiosensitizer, making cancer cells more susceptible to radiation therapy.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-17(19(23)21-13-16-7-6-10-20-12-16)22(26(4,24)25)18-11-14(2)8-9-15(18)3/h6-12,17H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQLJKOMHQHDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)N(C2=C(C=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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